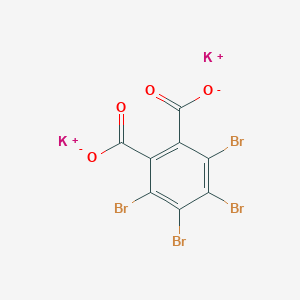

Dipotassium 3,4,5,6-tetrabromophthalate

Cat. No. B095589

Key on ui cas rn:

18824-74-3

M. Wt: 557.89 g/mol

InChI Key: VQGCTIUJDSOQNU-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US04277379

Procedure details

A stainless steel kettle equipped with good agitation, heating and cooling was charged with 100 lbs. of water, 20 lbs. of polyethylene glycol (M.W. 200), 21/2 lbs. of triethanolamine, 421/2 lbs. of a non-ionic emulsifying agent (alkoxylated aryl polymer) and 40 lbs. of sorbitol. After mixing wascomplete, 10 lbs. of an anionic dispersing agent (the sodium salt of a formaldehyde-naphthalane sulfonic acid condensate) was added and the mixture stirred until all these additions were dissolved. With continued stirring, 500 lbs. of tetrabromophthalic anhydride were then added and mixed until uniformily dispersed. 1211/2 lbs. of 45 percent KOH were then added. The reaction was exothermic. The mix was then heated to about 90°-95° C. and stirring continued at 90°-95° C. until a smooth soft uniform paste was formed. The mix was then cooled to 75° C. and 1631/2 lbs. of a 2.6 percent Xanthan gum solution wasadded, the mix stirred until uniform and water added as necessary to make 1000 lbs. of paste. The resultant product was a smooth soft uniform paste of 65-66 percent solids, pH 2-3. A 5 percent aqueous dispersion of this product also had a pH of 2-3. One percent of the paste added to boiling water gave an almost clear solution with a pH of 2-3.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Xanthan gum

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

polyethylene glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkoxylated aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

sorbitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

formaldehyde naphthalane sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

N(CCO)(CCO)CC[OH:4].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na].[Br:24][C:25]1[C:26]([Br:38])=[C:27]([Br:37])[C:28]([Br:36])=[C:29]2[C:34](=[O:35])[O:33][C:31](=[O:32])[C:30]=12.[OH-].[K+:40]>O>[Br:24][C:25]1[C:26]([Br:38])=[C:27]([Br:37])[C:28]([Br:36])=[C:29]([C:34]([O-:33])=[O:35])[C:30]=1[C:31]([O-:4])=[O:32].[K+:40].[K+:40] |f:4.5,7.8.9,^1:22|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Xanthan gum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

resultant product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

solids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

[Compound]

|

Name

|

polyethylene glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(CCO)(CCO)CCO

|

Step Ten

[Compound]

|

Name

|

alkoxylated aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

sorbitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

[Compound]

|

Name

|

formaldehyde naphthalane sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred until all these additions

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with 100 lbs

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After mixing wascomplete

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

With continued stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

until uniformily dispersed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mix was then heated to about 90°-95° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued at 90°-95° C. until a smooth soft uniform paste

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added as necessary

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

One percent of the paste added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave an almost clear solution with a pH of 2-3

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C(=C(C(=C(C1C(=O)[O-])C(=O)[O-])Br)Br)Br.[K+].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |